molecular formula C6H18F2Si3 B14703518 1,3-Difluoro-1,1,2,2,3,3-hexamethyltrisilane CAS No. 24720-55-6

1,3-Difluoro-1,1,2,2,3,3-hexamethyltrisilane

Cat. No.: B14703518
CAS No.: 24720-55-6
M. Wt: 212.46 g/mol
InChI Key: FJOLRHPUOQWCES-UHFFFAOYSA-N
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Description

1,3-Difluoro-1,1,2,2,3,3-hexamethyltrisilane is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of three silicon atoms, each bonded to two methyl groups and one fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Difluoro-1,1,2,2,3,3-hexamethyltrisilane typically involves the reaction of hexamethyltrisilane with a fluorinating agent. One common method is the reaction of hexamethyltrisilane with elemental fluorine or a fluorine-containing compound under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of specialized equipment to handle the reactive fluorine gas safely. The process may include steps such as purification and distillation to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1,3-Difluoro-1,1,2,2,3,3-hexamethyltrisilane can undergo various types of chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different products, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halogenating agents, nucleophiles, and electrophiles.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various organosilicon compounds with different functional groups, while oxidation and reduction reactions can lead to the formation of silanols or siloxanes.

Scientific Research Applications

1,3-Difluoro-1,1,2,2,3,3-hexamethyltrisilane has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.

    Materials Science: The compound is utilized in the development of advanced materials, including coatings and polymers with unique properties.

    Biology and Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in biomedical devices.

    Industry: It is employed in the production of specialty chemicals and as a precursor for the synthesis of other organosilicon compounds.

Mechanism of Action

The mechanism by which 1,3-Difluoro-1,1,2,2,3,3-hexamethyltrisilane exerts its effects involves the interaction of its silicon-fluorine bonds with various molecular targets. The compound can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles. Additionally, the silicon atoms can form strong bonds with carbon and other elements, facilitating the formation of complex molecular structures.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dichloro-1,1,2,2,3,3-hexamethyltrisilane: Similar in structure but with chlorine atoms instead of fluorine.

    1,3-Difluoro-2-propanol: Contains fluorine atoms but differs in the overall structure and functional groups.

    1,1,1,3,3,3-Hexafluoro-2-propanol: Another fluorinated compound with different applications and properties.

Uniqueness

1,3-Difluoro-1,1,2,2,3,3-hexamethyltrisilane is unique due to its specific arrangement of silicon and fluorine atoms, which imparts distinct chemical reactivity and stability. Its ability to form strong carbon-silicon bonds makes it valuable in various synthetic applications, setting it apart from other similar compounds.

Properties

CAS No.

24720-55-6

Molecular Formula

C6H18F2Si3

Molecular Weight

212.46 g/mol

IUPAC Name

bis[fluoro(dimethyl)silyl]-dimethylsilane

InChI

InChI=1S/C6H18F2Si3/c1-9(2,7)11(5,6)10(3,4)8/h1-6H3

InChI Key

FJOLRHPUOQWCES-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(F)[Si](C)(C)[Si](C)(C)F

Origin of Product

United States

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